molecular formula C13H11N3O2 B14613885 1H-1,2-Benzodiazepine-3-carboxylic acid, 4-cyano-, ethyl ester CAS No. 58106-62-0

1H-1,2-Benzodiazepine-3-carboxylic acid, 4-cyano-, ethyl ester

Cat. No.: B14613885
CAS No.: 58106-62-0
M. Wt: 241.24 g/mol
InChI Key: ZZMNCDNALIXPRV-UHFFFAOYSA-N
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Description

1H-1,2-Benzodiazepine-3-carboxylic acid, 4-cyano-, ethyl ester is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2-Benzodiazepine-3-carboxylic acid, 4-cyano-, ethyl ester typically involves the reaction of appropriate benzodiazepine precursors with ethyl cyanoacetate under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate, and the process may involve heating to facilitate the esterification reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2-Benzodiazepine-3-carboxylic acid, 4-cyano-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzodiazepine derivatives.

Scientific Research Applications

1H-1,2-Benzodiazepine-3-carboxylic acid, 4-cyano-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-1,2-Benzodiazepine-3-carboxylic acid, 4-cyano-, ethyl ester involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The cyano and ester groups may also influence the compound’s binding affinity and selectivity for different receptor subtypes.

Comparison with Similar Compounds

  • 1H-1,4-Benzodiazepine-3-carboxylic acid, 7-chloro-2,3-dihydro-2-oxo-5-phenyl-, ethyl ester
  • 1H-1,2,4-Triazole-3-carboxylic acid, ethyl ester

Uniqueness: 1H-1,2-Benzodiazepine-3-carboxylic acid, 4-cyano-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group enhances its reactivity and potential for further chemical modifications, making it a valuable compound for research and development.

Properties

CAS No.

58106-62-0

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

ethyl 4-cyano-1H-1,2-benzodiazepine-3-carboxylate

InChI

InChI=1S/C13H11N3O2/c1-2-18-13(17)12-10(8-14)7-9-5-3-4-6-11(9)15-16-12/h3-7,15H,2H2,1H3

InChI Key

ZZMNCDNALIXPRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=CC=CC=C2C=C1C#N

Origin of Product

United States

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